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Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)isoxazole-5-
carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and

materials science. We will delve into its nomenclature, physicochemical properties, detailed

synthetic protocols, and thorough spectroscopic characterization. The causality behind

experimental choices and the self-validating nature of the described protocols are emphasized.

Furthermore, this guide explores the compound's applications as a key intermediate in the

development of novel therapeutic agents, particularly in oncology and anti-inflammatory

research.[1] The content herein is curated for researchers, chemists, and professionals in the

field of drug development, aiming to provide both foundational knowledge and practical, field-

proven insights.

Introduction: The Significance of the Fluorinated
Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone motif in a

multitude of clinically approved drugs and biologically active compounds.[2][3][4] Its structural

rigidity, metabolic stability, and capacity for diverse molecular interactions make it a privileged

scaffold in drug design. The introduction of a fluorine atom onto the appended phenyl ring, as

seen in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, further enhances its utility. Fluorine

substitution is a well-established strategy in medicinal chemistry to modulate key drug-like
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properties, including metabolic stability, lipophilicity, and binding affinity, by altering the

electronic nature of the molecule.

The aldehyde functional group at the 5-position of the isoxazole ring is a versatile chemical

handle, enabling a wide array of subsequent chemical transformations.[1] This makes 3-(3-
Fluorophenyl)isoxazole-5-carbaldehyde a valuable intermediate for constructing more

complex molecular architectures with potential therapeutic applications, including anticancer,

anti-inflammatory, and antioxidant agents.[1][5][6][7] This guide will serve as a technical

resource for harnessing the potential of this valuable compound.

Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is 3-(3-fluorophenyl)isoxazole-5-carbaldehyde. It

is also commonly referred to as 3-(3-fluorophenyl)-5-isoxazolecarbaldehyde.

Compound Identifiers and Properties
A summary of key identifiers and experimentally determined physicochemical properties is

provided below for quick reference. These data are crucial for laboratory handling, reaction

setup, and analytical characterization.

Property Value Source(s)

CAS Number 885273-52-9 [1][8]

Molecular Formula C₁₀H₆FNO₂ [1]

Molecular Weight 191.16 g/mol [1]

Appearance
Off-white amorphous powder /

Solid
[1]

Melting Point 78-85 °C [1]

Purity ≥97% (HPLC) [1]

Storage
Store at 2-8 °C under an inert

atmosphere
[1]
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Synthesis and Mechanistic Rationale
The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through several routes. A

common and reliable method involves the oxidation of the corresponding primary alcohol, (3-(3-

fluorophenyl)isoxazol-5-yl)methanol. This precursor alcohol is typically synthesized via a 1,3-

dipolar cycloaddition reaction, which is a cornerstone of isoxazole synthesis.

Synthetic Workflow Overview
The logical flow from starting materials to the final product is a two-step process: 1) formation

of the isoxazole ring alcohol and 2) its subsequent oxidation to the aldehyde.

Step 1: 1,3-Dipolar Cycloaddition Step 2: Oxidation

3-Fluorobenzaldehyde Oxime

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol

 NCS, Base 

Propargyl Alcohol (3-(3-Fluorophenyl)isoxazol-5-yl)methanol

3-(3-Fluorophenyl)isoxazole-
5-carbaldehyde

 TEMPO/Iodine, NaHCO₃ 

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Experimental Protocol: Oxidation of (3-(3-
fluorophenyl)isoxazol-5-yl)methanol
This protocol is adapted from a general procedure for the synthesis of 3-substituted isoxazole-

5-carbaldehydes.[9] The use of a TEMPO/Iodine system represents a mild and efficient method

for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Materials:

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq)
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Benzene (Solvent)

Aqueous Sodium Bicarbonate (NaHCO₃) solution (1.2 M)

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq)

Iodine (I₂) (2.0 eq) dissolved in ethanol

Ethyl Acetate (for extraction)

Sodium Thiosulfate (Na₂S₂O₃) solution (for wash)

Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

Reaction Setup: Dissolve (3-(3-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene

(approx. 2 mL per mmol of alcohol).

Base Addition: Add the aqueous sodium bicarbonate solution (approx. 2.6 mL per mmol of

alcohol) to the benzene slurry at room temperature. The bicarbonate acts as a base to

facilitate the catalytic cycle.

Catalyst & Oxidant Addition: Add solid TEMPO (0.1 eq) to the biphasic mixture.

Subsequently, add the solution of iodine (2.0 eq) in ethanol dropwise. The reaction is initiated

by the formation of the active oxoammonium species from TEMPO.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 9-12 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol

is consumed.

Workup: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and

wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using

a petroleum ether/ethyl acetate gradient (e.g., 5:1), to afford the pure 3-(3-
Fluorophenyl)isoxazole-5-carbaldehyde.

Spectroscopic Characterization
Structural confirmation and purity assessment are self-validating pillars of chemical synthesis.

The following data represent typical expected values for 3-(3-Fluorophenyl)isoxazole-5-
carbaldehyde.

Technique Expected Observations

¹H NMR

δ (ppm) ~10.1 (s, 1H, -CHO), ~8.0-7.4 (m, 4H,

Ar-H), ~7.3 (s, 1H, Isoxazole C4-H). The singlet

for the aldehyde proton is highly characteristic.

¹³C NMR

δ (ppm) ~185.0 (C=O), ~170.0 (Isoxazole C5),

~162.0 (d, J≈245 Hz, C-F), ~161.0 (Isoxazole

C3), ~131.0 (Ar-C), ~125.0 (Ar-C), ~118.0 (d,

J≈21 Hz, Ar-C), ~115.0 (d, J≈21 Hz, Ar-C),

~110.0 (Isoxazole C4). The large coupling

constant (J) for the carbon bearing the fluorine

is a key identifier.

IR (cm⁻¹)
~1700-1710 (C=O stretch, aldehyde), ~1610

(C=N stretch, isoxazole), ~1250 (C-F stretch).

Mass Spec (ESI-MS) m/z: 192.05 [M+H]⁺ for C₁₀H₆FNO₂.

Note: NMR chemical shifts (δ) are referenced to a standard solvent signal (e.g., CDCl₃). J =

coupling constant in Hz.[10][11][12][13]

Applications in Drug Discovery and Medicinal
Chemistry
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is not just a chemical curiosity; it is a key

starting material for synthesizing molecules with significant pharmacological potential.[1] The
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isoxazole core is present in numerous compounds evaluated for a wide range of biological

activities.[3][4][14][15]

Precursor for Anticancer Agents
Research has shown that derivatives of fluorophenyl-isoxazoles exhibit potent antiproliferative

activities.[5] For example, fluorophenyl-isoxazole-carboxamide derivatives have been

synthesized and evaluated against various cancer cell lines, including liver (Hep3B, HepG2),

cervical (HeLa), and breast (MCF-7) cancer lines.[5] Some of these compounds have

demonstrated the ability to induce cell cycle arrest and apoptosis, making them promising leads

for novel oncology therapeutics.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://ijpca.org/archive/volume/11/issue/4/article/22114
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c
https://www.researchgate.net/publication/354059128_Synthesis_chemo-informatics_and_anticancer_evaluation_of_fluorophenyl-isoxazole_derivatives
https://www.researchgate.net/publication/354059128_Synthesis_chemo-informatics_and_anticancer_evaluation_of_fluorophenyl-isoxazole_derivatives
https://www.researchgate.net/publication/354059128_Synthesis_chemo-informatics_and_anticancer_evaluation_of_fluorophenyl-isoxazole_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Outcomes

3-(3-Fluorophenyl)isoxazole-
5-carbaldehyde

Condensation / Amidation

Fluorophenyl-Isoxazole-Carboxamide
Derivatives

Cellular Target
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Binds / Inhibits

Biological Effect

Induction of
Apoptosis

Cell Cycle Arrest
(e.g., G2/M phase)
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Caption: Logical progression from the aldehyde to bioactive anticancer compounds.

Intermediate for Anti-inflammatory and Antioxidant
Compounds
The fluorophenyl-isoxazole scaffold is also implicated in the development of agents with anti-

inflammatory and antioxidant properties.[6][7] Derivatives have been shown to possess potent

radical scavenging activity against DPPH free radicals, in some cases exceeding the potency
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of standard antioxidants like Trolox.[6] This activity is crucial for combating oxidative stress, a

key pathological factor in many inflammatory and degenerative diseases.[6]

Conclusion
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a high-value, versatile chemical intermediate

with a confirmed and stable molecular structure. Its utility is firmly established in the synthesis

of complex heterocyclic compounds for drug discovery. The strategic placement of the fluoro

group and the reactive aldehyde handle provides medicinal chemists with a powerful tool for

developing next-generation therapeutics targeting cancer, inflammation, and other disorders

driven by oxidative stress. The synthetic protocols and characterization data provided in this

guide offer a reliable and validated foundation for researchers to build upon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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